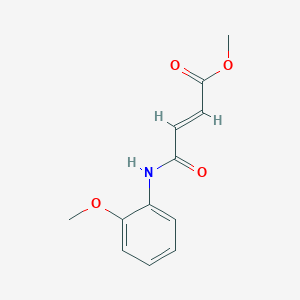
9-Benzyl-2-methylacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-2-methylacridine is a chemical compound that belongs to the acridine family. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. This compound has gained significant attention in recent years due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 9-Benzyl-2-methylacridine is not fully understood. However, studies have shown that it exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of cancer cells by disrupting the cell cycle and preventing cell division. The antibacterial and antifungal activity of this compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
9-Benzyl-2-methylacridine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase and protein kinase C. It also exhibits antioxidant activity, which may contribute to its antitumor activity. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9-Benzyl-2-methylacridine in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and development. Additionally, this compound has a relatively simple synthesis method, making it easy to produce in large quantities. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 9-Benzyl-2-methylacridine. One area of interest is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as infectious disease research. Finally, research is needed to develop new methods for synthesizing this compound that improve its solubility and purity.
Synthesis Methods
The synthesis of 9-Benzyl-2-methylacridine involves the condensation of 2-methylquinoline with benzaldehyde in the presence of a base catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 9-Benzyl-2-methylacridine. This method is relatively simple and yields high purity products.
Scientific Research Applications
9-Benzyl-2-methylacridine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess significant antitumor activity, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been shown to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
properties
Molecular Formula |
C21H17N |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
9-benzyl-2-methylacridine |
InChI |
InChI=1S/C21H17N/c1-15-11-12-21-19(13-15)18(14-16-7-3-2-4-8-16)17-9-5-6-10-20(17)22-21/h2-13H,14H2,1H3 |
InChI Key |
HEQFMYDVXIAXPR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281970.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281971.png)
![6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281973.png)
![6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281974.png)
![6-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylicacid](/img/structure/B281975.png)
![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)
